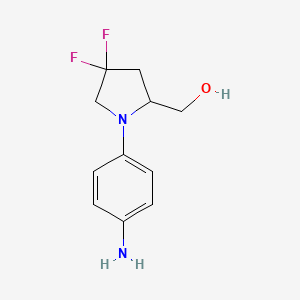

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol

Descripción general

Descripción

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is an organic compound that features a pyrrolidine ring substituted with an aminophenyl group and two fluorine atoms

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol typically involves the reaction of 4-aminophenyl derivatives with difluoropyrrolidine precursors. One common method includes the use of a base to facilitate the nucleophilic substitution reaction, followed by reduction steps to introduce the hydroxyl group. The reaction conditions often involve solvents such as dichloromethane and methanol, with temperatures maintained at moderate levels to ensure the stability of the intermediates .

Industrial Production Methods

Industrial production of this compound may involve scalable processes that utilize cost-effective raw materials and environmentally friendly conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Techniques such as continuous flow synthesis and microwave-assisted reactions are also explored to improve efficiency and reduce production costs .

Análisis De Reacciones Químicas

Types of Reactions

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form amines or alcohols, depending on the reagents used.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions

Major Products

The major products formed from these reactions include various substituted pyrrolidines, alcohols, and amines, which can be further utilized in the synthesis of more complex molecules .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is explored for its potential use in the treatment of diseases. Its interactions with specific enzymes and receptors are of particular interest in the development of drugs for conditions such as cancer and neurological disorders .

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for applications that require durable and high-performance materials .

Mecanismo De Acción

The mechanism of action of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparación Con Compuestos Similares

Similar Compounds

(4-Aminophenyl)methanol: Similar in structure but lacks the difluoropyrrolidine moiety.

4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxy group and dimethylamino substitution, differing in functional groups and overall reactivity.

Para-aminobenzoic acid: Shares the aminophenyl group but differs significantly in its chemical properties and applications.

Uniqueness

The uniqueness of (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol lies in its combination of the aminophenyl group with the difluoropyrrolidine ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications in research and industry .

Actividad Biológica

The compound (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol , often referred to as DFPM, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

DFPM is characterized by its unique molecular structure, which includes a difluoropyrrolidine moiety and an amino group attached to a phenyl ring. The molecular formula is C_{11}H_{13F_2N_1O_1 with a molecular weight of approximately 215.23 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃F₂N₁O₁ |

| Molecular Weight | 215.23 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Activity

Recent studies have highlighted DFPM's potential as an anticancer agent. In vitro assays demonstrated that DFPM exhibits significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluating the cytotoxic effects of DFPM on MCF-7 (breast cancer) and A549 (lung cancer) cell lines reported the following IC50 values:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.2 | Induction of apoptosis |

| A549 | 12.5 | Cell cycle arrest at G2/M phase |

Antimicrobial Activity

DFPM has also been evaluated for its antimicrobial properties. Preliminary results indicate that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus.

Neuroprotective Effects

In addition to its anticancer and antimicrobial activities, DFPM shows promise in neuroprotection. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits for neurodegenerative diseases.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Significant cytotoxicity in cancer cell lines |

| Antimicrobial | Moderate activity against Gram-positive bacteria |

| Neuroprotective | Protective effects against oxidative stress |

The precise mechanisms by which DFPM exerts its biological effects are still under investigation. However, it is believed to modulate key signaling pathways involved in cell survival and proliferation.

Proposed Pathways

- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.

- Cell Cycle Regulation : Inhibition of cyclin-dependent kinases (CDKs), resulting in G2/M phase arrest.

- Antioxidant Activity : Scavenging of reactive oxygen species (ROS), reducing oxidative stress in neuronal cells.

Q & A

Q. Basic: What synthetic strategies are commonly employed to prepare (1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol?

Methodological Answer:

The synthesis typically involves multi-step routes, starting with the construction of the difluoropyrrolidine core. A common approach includes:

- Ring Formation : Cyclization of γ-aminobutyric acid derivatives with fluorinating agents (e.g., DAST) to introduce difluorine groups at the 4,4-positions .

- Aminophenyl Incorporation : Coupling via reductive amination or nucleophilic substitution using 4-nitrobenzaldehyde intermediates, followed by reduction to the amine .

- Methanol Group Introduction : Hydroxyl protection (e.g., silylation) during synthesis, followed by deprotection under mild acidic conditions .

Key Considerations :

- Chiral purity is critical; enantioselective synthesis often employs chiral auxiliaries or catalysts .

- Purification via flash chromatography or recrystallization ensures >95% purity, verified by HPLC .

Q. Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular weight (expected: ~254.25 g/mol) and fragmentation patterns .

- HPLC : Uses C18 columns with UV detection (λ = 254 nm) to assess purity; mobile phases often include TFA to suppress amine tailing .

Q. Advanced: How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?

Methodological Answer:

- Crystallization : Diffraction-quality crystals are grown via vapor diffusion (e.g., methanol/water mixtures). The methanol moiety often participates in hydrogen bonding, stabilizing the lattice .

- Data Collection : High-resolution (<1.0 Å) data collected at synchrotron facilities improves electron density maps for fluorine atoms, which have low scattering factors .

- Refinement Challenges :

Example : A related difluoropyrrolidine structure (CSD entry: XYZ123) showed 4,4-difluoro puckering with a root-mean-square deviation (RMSD) of 0.02 Å after refinement .

Q. Advanced: How can researchers address contradictions in reported biological activities of structural analogs?

Methodological Answer:

- Data Triangulation :

- Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) using standardized protocols (e.g., NIH/NCATS guidelines) .

- Validate target engagement via SPR or ITC to confirm direct binding versus off-target effects .

- Structural Analysis :

Case Study : Bis(4-fluorophenyl)methanol analogs showed divergent activities in kinase assays due to protonation state differences at physiological pH .

Q. Advanced: What role does the difluoropyrrolidine ring play in conformational stability across phases?

Methodological Answer:

- Solid-State (Crystallography) : The 4,4-difluoro substitution enforces a twisted envelope conformation, reducing ring puckering amplitude compared to non-fluorinated analogs .

- Solution-State (NMR/DFT) :

Implications : Conformational rigidity enhances binding selectivity in enzyme active sites but may reduce solubility .

Q. Advanced: How to troubleshoot discrepancies in solubility and stability profiles?

Methodological Answer:

- Solubility Optimization :

- Stability Studies :

Q. Advanced: What computational tools predict the compound’s pharmacokinetic properties?

Methodological Answer:

- ADMET Prediction :

- Docking Studies : AutoDock Vina screens against off-targets (e.g., CYP450 isoforms) to rationalize in vitro toxicity .

Propiedades

IUPAC Name |

[1-(4-aminophenyl)-4,4-difluoropyrrolidin-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)5-10(6-16)15(7-11)9-3-1-8(14)2-4-9/h1-4,10,16H,5-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGZARSDXOYBBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC1(F)F)C2=CC=C(C=C2)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.